4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
This compound is a heterocyclic molecule featuring a morpholine core substituted with a 1,2,4-thiadiazole ring and a pyrrolidine-1-carbonyl group. The 2-methoxyethyl moiety on the thiadiazole ring enhances solubility and modulates pharmacokinetic properties, while the pyrrolidine-carbonyl group may contribute to target binding affinity.
Properties
IUPAC Name |
[4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-20-8-4-12-15-14(22-16-12)18-7-9-21-11(10-18)13(19)17-5-2-3-6-17/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRROXQJBCBAVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Features
Research Findings and Mechanistic Insights
- Role of 2-Methoxyethyl Group: In boronic acid analogues, this group enhances solubility and target affinity .
- Thiadiazole vs. Boronic Acid : Thiadiazoles may offer stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to boronic acids, which rely on covalent binding.
- Pyrrolidine-Carbonyl vs. Hydroxamic Acid: The pyrrolidine-carbonyl group in the target compound may provide non-covalent binding (e.g., hydrogen bonding) rather than the metal-chelating action of hydroxamic acids (e.g., trichostatin A).
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